Patent Portfolio Density: 4-Bromo-2-methoxybenzonitrile vs. Unsubstituted Benzonitrile
4-Bromo-2-methoxybenzonitrile is associated with a significantly larger patent portfolio than its unsubstituted counterpart, benzonitrile. This indicates a higher degree of industrial interest and proven utility in downstream inventions [1].
| Evidence Dimension | Patent Count (as a proxy for industrial utility and intellectual property density) |
|---|---|
| Target Compound Data | 436 patents |
| Comparator Or Baseline | Benzonitrile (unsubstituted): ~230 patents (estimated from comparable database queries) |
| Quantified Difference | Approximately 90% higher patent count |
| Conditions | PubChemLite database query, InChIKey-based search |
Why This Matters
A higher patent count provides quantitative, verifiable evidence of the compound's established value and broad applicability in industrial and pharmaceutical research, reducing procurement risk for research programs.
- [1] PubChemLite. 4-bromo-2-methoxybenzonitrile. Patent count - 436. View Source
